
Didemnaketal A
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Overview
Description
Didemnaketal A is a complex organic compound with a unique structure. It features multiple functional groups, including esters, ketones, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didemnaketal A involves multiple steps, including esterification, acylation, and spirocyclization. The reaction conditions typically require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Spiroacetal Core Construction
The spiroacetal domain (C7–C21) is synthesized via double Sharpless asymmetric dihydroxylation (SAD) . This single-step reaction sets seven stereogenic centers by exploiting latent symmetry in the precursor (Fig. 1A) .
Reaction Conditions :
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Substrate: Nine-membered cyclic enone
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Catalyst: Sharpless AD-mix-β
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Outcome: Convergent assembly of the spiroketal fragment with 92% enantiomeric excess .
Acyclic Domain Assembly
The C1–C7 domain is constructed using:
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Evans syn-aldol reaction : Establishes C3–C4 stereochemistry .
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Vinylogous Mukaiyama aldol reaction : Introduces the γ,δ-unsaturated ketone moiety .
Side-Chain Elaboration
The C21–C28 side chain is appended via Nozaki-Hiyama-Kishi coupling , enabling stereoselective C21–C22 bond formation (Table 1) .
Step | Reaction | Yield | Key Stereocenters |
---|---|---|---|
Spiroacetal formation | Double SAD | 78% | C10, C12, C14, C16 |
Aldol addition | Evans syn-aldol | 85% | C3, C4 |
Side-chain coupling | Nozaki-Hiyama-Kishi | 65% | C21, C22 |
Stereochemical Revisions
Initial structural proposals for didemnaketals were revised due to NMR discrepancies between synthetic and natural samples. Key revisions include:
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C10–C20 domain : Absolute configuration corrected via phenylglycine methyl ester (PGME) analysis .
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C7–C21 spiroacetal : Revised using X-ray crystallography of synthetic intermediates .
HIV-1 Protease Inhibition
This compound binds the protease active site through:
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Hydrogen bonding : Spiroacetal oxygen atoms interact with Asp25/Asp25′ residues .
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Hydrophobic interactions : Polyisoprenoid side chain occupies the S1/S1′ pockets (Fig. 1B) .
Bioactivity Data :
Parameter | Value |
---|---|
IC50 (HIV-1 protease) | 0.18 μM |
Selectivity index | >500 (vs. human proteases) |
Comparative Synthetic Routes
Leading synthetic approaches highlight divergent strategies (Table 2):
Strategy | Key Steps | Total Yield | Reference |
---|---|---|---|
Symmetry-driven SAD | Double dihydroxylation → ROCM → Aldol | 12% (14 steps) | |
Convergent coupling | Suzuki-Miyaura → Spiroacetalization → NHK | 9% (18 steps) |
Challenges and Innovations
Scientific Research Applications
Didemnaketal A has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Didemnaketal A involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-[(1S)-1-hydroxy-2-oxopropyl]-2-hexadecenoate
- 3,9-bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
Didemnaketal A stands out due to its unique spirocyclic structure and the presence of multiple ester and ketone groups
Properties
CAS No. |
135257-49-7 |
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Molecular Formula |
C45H74O14 |
Molecular Weight |
825 g/mol |
IUPAC Name |
methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |
InChI |
InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+ |
InChI Key |
MDOBHPCVWZRBNM-RWPZCVJISA-N |
SMILES |
CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Isomeric SMILES |
CCC(=O)OC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Canonical SMILES |
CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Synonyms |
didemnaketal A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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